molecular formula C23H21N5OS B2420075 1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one CAS No. 893924-99-7

1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one

Cat. No.: B2420075
CAS No.: 893924-99-7
M. Wt: 415.52
InChI Key: MQQVREXJNHZTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-15-7-8-19(16(2)11-15)28-22-18(12-26-28)23(25-14-24-22)30-13-21(29)27-10-9-17-5-3-4-6-20(17)27/h3-8,11-12,14H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQVREXJNHZTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N4CCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, pyrazolo[3,4-d]pyrimidine derivatives, and thiol-containing compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Cellular signaling pathways, metabolic pathways, or other biological processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one: can be compared to other heterocyclic compounds with similar structures, such as:

Uniqueness

The uniqueness of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one represents a complex molecular structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by its unique combination of indole and pyrazolo[3,4-d]pyrimidine moieties, which are known for their diverse biological activities. The molecular formula is C19H22N4OSC_{19}H_{22}N_{4}OS with a molecular weight of approximately 358.47 g/mol. The structure includes:

  • Indole ring : Often associated with neuroactive properties.
  • Pyrazolo[3,4-d]pyrimidine : Recognized for its role in anticancer and antimicrobial activities.
  • Thioether linkage : Implicating potential interactions with biological thiols.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance:

  • A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .
  • The presence of the indole moiety has been linked to enhanced apoptosis in cancer cells, suggesting that the compound may induce programmed cell death through mitochondrial pathways.

Antimicrobial Activity

Research indicates that compounds with similar scaffolds possess notable antimicrobial properties:

  • A related study found that thioether-containing compounds exhibited antibacterial activity against pathogenic bacteria . This suggests that the compound may also have potential as an antimicrobial agent.

Anti-inflammatory Effects

Compounds featuring pyrazole rings have been noted for their anti-inflammatory capabilities:

  • In a comparative analysis, certain pyrazole derivatives displayed superior anti-inflammatory activity compared to standard treatments like diclofenac sodium . This raises the possibility that our compound may also modulate inflammatory pathways.

Synthesis and Evaluation

A systematic approach was taken to synthesize derivatives of the compound and evaluate their biological activity:

  • Synthesis : The target compound was synthesized through multi-step reactions involving indole derivatives and pyrazolo[3,4-d]pyrimidine intermediates. The synthesis included the formation of thioether linkages via nucleophilic substitution reactions.
  • Biological Evaluation :
    • The synthesized compounds were tested against various cancer cell lines to assess their cytotoxicity.
    • Results indicated promising activity with several derivatives showing significant inhibition of cell proliferation.

Data Table

CompoundCell LineIC50 (μM)Activity Type
1HCT-1166.2Anticancer
2T47D27.3Anticancer
3E. coli15.0Antimicrobial
4S. aureus10.5Antimicrobial

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions under controlled conditions. Critical steps include:

  • Heterocyclic core formation : The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclization reactions, often requiring inert atmospheres to prevent oxidation .
  • Sulfanyl-ethanone linkage : Thiolation reactions (e.g., nucleophilic substitution) are used to introduce the sulfanyl group, with solvents like dimethylformamide (DMF) or ethanol under reflux .
  • Purification : Column chromatography or recrystallization from methanol/ethanol is essential to achieve >95% purity . Challenges : Side reactions during cyclization, sensitivity of the sulfanyl group to oxidation, and low yields in coupling steps.

Q. Which analytical methods are critical for structural confirmation?

Orthogonal techniques are required:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, HMBC) to confirm substituent positions and connectivity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~450 g/mol based on analogs) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline derivatives are obtainable) .

Q. How can initial biological activity screening be designed?

Prioritize assays based on structural analogs:

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays .
  • Apoptosis induction : Measure caspase-3/7 activation via luminescence .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability?

Apply Design of Experiments (DoE) principles:

  • Variables : Temperature, solvent polarity, catalyst loading (e.g., Pd/C for coupling reactions) .
  • Response surface methodology (RSM) : Optimize yield and purity using statistical models .
  • Flow chemistry : Continuous-flow reactors may improve reproducibility in thiolation steps .

Q. How to resolve contradictions in structural data from different analytical methods?

Example: Discrepancies in NMR vs. X-ray

  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
  • Synchrotron XRD : High-resolution crystallography for ambiguous cases .

Q. What strategies identify biological targets and mechanisms of action?

  • Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Molecular docking : Screen against kinase libraries (e.g., PDB structures of EGFR) to predict binding modes .

Q. How to address poor pharmacokinetic properties in preclinical studies?

  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots; introduce fluorine or methyl groups to block oxidation .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction; modify substituents to reduce binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.